molecular formula C11H7BrClNO3 B15327820 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B15327820
M. Wt: 316.53 g/mol
InChI Key: UVFLWPBJMGCBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 5-bromo-2-chlorophenyl group at position 3 and a methyl group at position 3. Its structural complexity and halogenated aromatic system suggest utility in drug development, particularly in antibiotics or enzyme-targeted therapies .

Properties

Molecular Formula

C11H7BrClNO3

Molecular Weight

316.53 g/mol

IUPAC Name

3-(5-bromo-2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16)

InChI Key

UVFLWPBJMGCBOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of efficient catalysts and reagents is crucial in industrial settings to achieve cost-effective production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring, along with the carboxylic acid group, play a crucial role in its binding to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key examples include:

Compound Name Substituent Pattern Molecular Weight Solubility Key References
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Bromo on phenyl 282.09 Slightly soluble in CHCl₃, DMSO
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro on phenyl 235.64 (calc.) Not specified
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Cl, 6-F on phenyl 255.63 Used in pharmaceutical impurities
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichloro on phenyl 272.08 mp 221–222°C
Target Compound 5-Bromo-2-chloro on phenyl ~296.0 (calc.) Likely low solubility in H₂O
  • Substituent Effects :
    • Electron-withdrawing groups (Br, Cl) increase acidity of the carboxylic acid, influencing reactivity in amide bond formation .
    • Halogen position : Para-substituted bromine (e.g., 4-bromophenyl) may enhance steric hindrance compared to ortho/ meta positions, affecting binding to biological targets .

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